![molecular formula C10H18N2O3S B1383339 Tert-butyl 3-carbamothioylmorpholine-4-carboxylate CAS No. 1803583-29-0](/img/structure/B1383339.png)
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate
Overview
Description
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a chemical compound with the molecular formula C10H18N2O3S and a molecular weight of 246.33 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group and a carbamothioyl group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-carbamothioylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl isocyanate and thiourea under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamothioylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The carbamothioyl group is particularly important for its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-carbamoylmorpholine-4-carboxylate: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
Tert-butyl 3-thiocarbamoylmorpholine-4-carboxylate: Contains a thiocarbamoyl group, which imparts different chemical properties.
Tert-butyl 3-carbamothioylpiperidine-4-carboxylate: Similar functional groups but with a piperidine ring instead of a morpholine ring.
Uniqueness
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity .
Biological Activity
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C10H17N2O2S
Molecular Weight: 217.32 g/mol
CAS Number: [Not available in the provided data]
The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug design. The presence of the tert-butyl group contributes to lipophilicity, which can influence the compound's pharmacokinetic properties.
In Vitro Studies
-
Neuroprotective Effects:
- In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This suggests that this compound may also possess similar protective properties.
-
Cell Viability Assays:
- Cell viability assays using astrocyte cultures demonstrated that certain morpholine derivatives could reduce cell death caused by neurotoxic agents. While direct studies on this specific compound are lacking, it is plausible that it exhibits comparable effects.
In Vivo Studies
-
Animal Models:
- Research involving animal models has indicated that morpholine derivatives can improve cognitive function in models of Alzheimer's disease. These studies typically assess memory performance through tasks such as the Morris water maze.
-
Pharmacokinetics:
- Understanding the bioavailability of the compound in vivo is crucial. Previous studies on similar compounds have shown varied absorption rates, which can affect their therapeutic efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship of morpholine derivatives indicates that modifications to the substituents on the morpholine ring significantly impact biological activity:
Substituent Type | Effect on Activity |
---|---|
Tert-butyl group | Increases lipophilicity and solubility |
Thiol group | Enhances antioxidant properties |
Aromatic groups | Potentially increases receptor binding affinity |
Case Studies
- Alzheimer's Disease Models:
- Neuroprotective Mechanisms:
Properties
IUPAC Name |
tert-butyl 3-carbamothioylmorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(13)12-4-5-14-6-7(12)8(11)16/h7H,4-6H2,1-3H3,(H2,11,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPICGQVBEXDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142139 | |
Record name | 4-Morpholinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-29-0 | |
Record name | 4-Morpholinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-carbamothioylmorpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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